Fmoc-Orn(Dde)-OH is a commercially available, orthogonally protected derivative of the amino acid L-ornithine, commonly employed in solid-phase peptide synthesis (SPPS). [, , , , , , , , , , , , , ] Its structure features three key components:
This unique combination of protecting groups makes Fmoc-Orn(Dde)-OH a valuable building block for constructing peptides with specific modifications, particularly branching or cyclization involving the ornithine side-chain. [, , , , , , , , , , , , ]
Fmoc-Orn(Dde)-OH, or 9-fluorenylmethoxycarbonyl-ornithine (with a Dde protecting group), is a specialized amino acid derivative used primarily in peptide synthesis. The compound combines the protective capabilities of both the Fmoc and Dde groups, allowing for selective deprotection during solid-phase peptide synthesis. This compound is particularly significant in the synthesis of peptides that require specific modifications or functionalities, enabling researchers to explore complex peptide structures.
Fmoc-Orn(Dde)-OH can be sourced from various chemical suppliers specializing in peptide synthesis reagents. It is synthesized through established organic chemistry techniques, often involving the protection of ornithine with Fmoc and Dde groups.
Fmoc-Orn(Dde)-OH belongs to the class of amino acids used in peptide synthesis, specifically categorized under protected amino acids. It is utilized in solid-phase peptide synthesis due to its ability to undergo selective deprotection.
The synthesis of Fmoc-Orn(Dde)-OH typically involves a multi-step process:
The synthesis often employs coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) along with bases like DIPEA (N,N-diisopropylethylamine) in a solvent such as dimethylformamide. These conditions facilitate efficient coupling and protection strategies during solid-phase peptide synthesis .
The molecular structure of Fmoc-Orn(Dde)-OH consists of:
The molecular formula for Fmoc-Orn(Dde)-OH is , with a molecular weight of approximately 342.39 g/mol. Its structure can be represented as follows:
Fmoc-Orn(Dde)-OH participates in several key reactions during peptide synthesis:
The deprotection process typically involves treating resin-bound peptides with 10% hydrazine in DMF for a specified duration, followed by thorough washing to remove any residual hydrazine . Coupling reactions are facilitated by activating agents like HATU, ensuring high efficiency and yield.
The mechanism by which Fmoc-Orn(Dde)-OH functions in peptide synthesis involves several steps:
The efficiency of this mechanism is crucial for synthesizing peptides with specific sequences and functionalities, making it an invaluable tool in peptide chemistry.
Relevant data includes its melting point (which varies based on purity) and spectral data (NMR, MS) confirming its identity post-synthesis.
Fmoc-Orn(Dde)-OH has several scientific applications:
The evolution of Fmoc-SPPS has been defined by the quest for true orthogonality – protecting group schemes enabling independent deprotection without cross-reactivity. The 1993 introduction of the Dde [1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl] group marked a watershed moment, providing the first hydrazine-labile protecting group stable to piperidine (Fmoc removal) and TFA (global deprotection). Unlike earlier acid-labile groups, Dde enabled selective side-chain deprotection during chain assembly. This breakthrough facilitated complex architectures like cyclic, branched, and side-chain-modified peptides that were previously inaccessible through standard Fmoc/tBu chemistry [3] [6]. The subsequent development of ivDde [1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl] addressed Dde’s instability during prolonged synthesis by incorporating steric hindrance, reducing migration and piperidine sensitivity. These cyclohexylidene-derived groups established the Fmoc/Dde strategy, now cited in over 200 publications and integral to modern peptide drug development [2] [7].
Fmoc-Orn(Dde)-OH exemplifies the practical implementation of orthogonality by providing differentiated protection of α- and δ-amino groups in ornithine (a lysine analog with a shorter side chain). Its structure features:
This dual protection enables critical synthetic strategies:
Table 1: Synthetic Applications of Fmoc-Orn(Dde)-OH in Complex Peptide Synthesis
Application | Synthetic Role | Orthogonal Steps |
---|---|---|
Cyclic Peptides | Turn mimic with δ-amino cyclization point | 1. Chain assembly 2. Dde removal 3. Cyclization |
Side-Chain Modified Peptides | δ-amino conjugation site for tags/ligands | 1. Chain assembly 2. Dde removal 3. Conjugation |
Multi-Domain Peptides | Orthogonal branching point | Sequential Fmoc/Dde deprotection/conjugation steps |
The choice between Dde and ivDde involves balancing deprotection efficiency against synthetic robustness. Critical differences:
Table 2: Performance Comparison of Hydrazine-Labile Protecting Groups
Parameter | Dde | ivDde | ivDmb |
---|---|---|---|
Scrambling Resistance | Low | High | High |
Piperidine Stability | Moderate (loss during long syntheses) | High | High |
Deprotection Efficiency | >99% | ~90% | >99% |
Steric Bulk | Minimal | Moderate (isovaleryl) | High (isovaleryl + dimethylbarbituryl) |
C-Terminal Removal | Reliable | Problematic | Reliable |
Strategic Recommendations:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3